N-(4-ethoxyphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine
Description
N-(4-ethoxyphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with a 4-ethoxyphenylamine group at position 3 and a 4-(methylsulfanyl)phenyl group at position 2.
Properties
Molecular Formula |
C21H20N4OS |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C21H20N4OS/c1-3-26-17-8-6-16(7-9-17)23-21-20(15-4-10-18(27-2)11-5-15)24-19-14-22-12-13-25(19)21/h4-14,23H,3H2,1-2H3 |
InChI Key |
RRZVKZSPABUFAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethoxyphenyl group: This step may involve a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with the imidazo[1,2-a]pyrazine intermediate.
Attachment of the methylsulfanylphenyl group: This can be done through a coupling reaction, such as Suzuki or Stille coupling, using appropriate catalysts and conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The imidazo[1,2-a]pyrazine scaffold is highly modular, with substitutions at positions 2 and 3 significantly altering properties. Key analogs include:
Key Observations :
- Electron Effects: The ethoxy group in the target compound is electron-donating, similar to the amino group in 10k, whereas nitro (10j) and sulfonyl () groups are electron-withdrawing.
Physicochemical Properties
Melting points and spectral data for select analogs:
Analysis :
- Melting points correlate with substituent polarity; amino and nitro groups (10i, 10j) increase intermolecular interactions, raising melting points compared to alkylated analogs.
- The target compound’s methylsulfanyl group may lower its melting point relative to sulfonyl analogs due to reduced polarity.
Implications for Target Compound :
- The methylsulfanyl group may offer a balance between lipophilicity and metabolic stability compared to sulfonyl/sulfinyl groups.
- Ethoxy groups are associated with improved pharmacokinetics in other drug candidates (e.g., prolonged half-life) .
Biological Activity
N-(4-ethoxyphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine (CAS 1185147-18-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyrazine core, which is known for its ability to interact with various biological targets. The ethoxy and methylsulfanyl substituents enhance its pharmacological profile by potentially influencing solubility and receptor binding affinity.
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyrazine exhibit notable anticancer properties. A study focused on related compounds demonstrated that they act as potent inhibitors of ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), a negative regulator of the cGAS-STING pathway involved in immune response. The compound exhibited an IC50 value of 5.70 nM against ENPP1, indicating strong inhibitory potential .
In vivo studies showed that when administered in combination with anti-PD-1 antibodies, the compound significantly enhanced tumor growth inhibition rates, achieving up to 77.7% in murine models . This suggests its potential as an immunotherapeutic agent.
Antimicrobial Activity
Imidazo[1,2-a]pyrazine derivatives have also been explored for their antimicrobial properties. These compounds have shown efficacy against various bacterial strains and fungi, making them valuable candidates for developing new antimicrobial agents . The structure-activity relationship (SAR) studies indicate that modifications to the imidazo core can enhance antimicrobial potency while minimizing cytotoxicity .
The biological activity of this compound can be attributed to several mechanisms:
- ENPP1 Inhibition : By inhibiting ENPP1, the compound enhances the STING pathway, which is crucial for activating immune responses against tumors .
- Interaction with DNA and RNA : The imidazo[1,2-a]pyrazine scaffold allows for interactions with nucleic acids, potentially disrupting cellular processes essential for pathogen survival or cancer cell proliferation .
Case Study 1: Antitumor Efficacy
In a recent study published in October 2024, the compound was tested alongside anti-PD-1 therapy in mice with established tumors. The results indicated not only enhanced tumor inhibition but also improved survival rates compared to controls . This underscores its potential as a combination therapy in cancer treatment.
Case Study 2: Antimicrobial Efficacy
Another study evaluated a series of imidazo derivatives against drug-resistant bacterial strains. The findings revealed that specific modifications led to compounds with significant antibacterial activity while maintaining low toxicity levels in human cell lines .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
